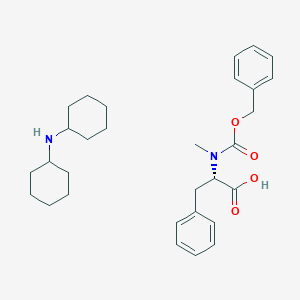
ジシクロヘキシルアミン (S)-2-(((ベンジルオキシ)カルボニル)(メチル)アミノ)-3-フェニルプロパノエート
説明
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that features a combination of cyclohexylamine, benzyloxycarbonyl, and phenylpropanoate groups
科学的研究の応用
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is used in the development of novel materials with specific properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate typically involves multiple steps:
Formation of the benzyloxycarbonyl group: This step involves the protection of an amino group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling with phenylpropanoate: The protected amino group is then coupled with phenylpropanoate using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the ester linkage.
Introduction of the dicyclohexylamine group: Finally, dicyclohexylamine is introduced to the intermediate product through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The phenylpropanoate group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The ester linkage can be reduced to form alcohols.
Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or trifluoroacetic acid for deprotection.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Deprotected amines or newly substituted derivatives.
作用機序
The mechanism of action of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate involves its interaction with molecular targets such as enzymes or receptors. The benzyloxycarbonyl group may act as a protecting group, while the phenylpropanoate moiety can interact with specific binding sites. The dicyclohexylamine group may influence the compound’s solubility and stability.
類似化合物との比較
Similar Compounds
Dicyclohexylamine (S)-2-(((tert-butoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a tert-butoxycarbonyl group instead of a benzyloxycarbonyl group.
Dicyclohexylamine (S)-2-(((methoxycarbonyl)(methyl)amino)-3-phenylpropanoate: Similar structure but with a methoxycarbonyl group instead of a benzyloxycarbonyl group.
Uniqueness
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity
生物活性
Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is a complex organic compound that has garnered attention for its potential biological activity. This compound features a secondary amine structure and is characterized by the presence of a benzyloxy carbonyl moiety, which may influence its pharmacological properties. Understanding its biological activity is crucial for assessing its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of Dicyclohexylamine (S)-2-(((benzyloxy)carbonyl)(methyl)amino)-3-phenylpropanoate is , with a molecular weight of 518.69 g/mol. The compound's structure can be represented as follows:
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit various biological activities, including:
- Antimicrobial Properties : Some derivatives of amines and benzyloxy compounds have shown efficacy against bacterial strains, suggesting potential antimicrobial applications.
- Neuropharmacological Effects : The presence of the benzyloxy group may confer properties that interact with benzodiazepine receptors, influencing anxiety and sedation pathways.
1. Antimicrobial Activity
A study evaluating the antimicrobial properties of related benzyloxy derivatives demonstrated significant activity against Gram-positive and Gram-negative bacteria. The mechanisms of action were attributed to disruption of bacterial cell membranes and interference with metabolic processes.
2. Neuropharmacological Studies
Research involving similar compounds has shown that the benzyloxy substituent can act as an agonist at benzodiazepine receptors. For instance, a study on phenylpyrazolo[4,3-c]quinoline derivatives indicated that the incorporation of a benzyloxy group enhanced binding affinity to GABA_A receptors, potentially leading to anxiolytic effects.
Table 1: Summary of Biological Activities
特性
IUPAC Name |
N-cyclohexylcyclohexanamine;(2S)-2-[methyl(phenylmethoxycarbonyl)amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4.C12H23N/c1-19(18(22)23-13-15-10-6-3-7-11-15)16(17(20)21)12-14-8-4-2-5-9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-11,16H,12-13H2,1H3,(H,20,21);11-13H,1-10H2/t16-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTUIWQIMHYBPLV-NTISSMGPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H](CC1=CC=CC=C1)C(=O)O)C(=O)OCC2=CC=CC=C2.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H42N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576719 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
494.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2899-08-3 | |
| Record name | N-[(Benzyloxy)carbonyl]-N-methyl-L-phenylalanine--N-cyclohexylcyclohexanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















